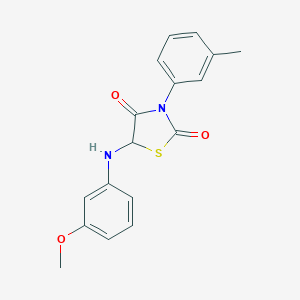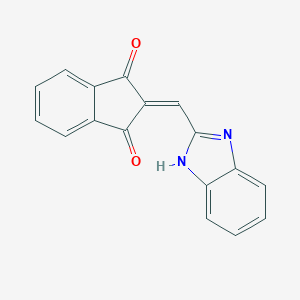
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione, also known as Mitiglinide, is a thiazolidinedione derivative that is used as an antidiabetic drug. It is a potent insulin secretagogue that stimulates insulin secretion from pancreatic β-cells.
作用機序
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione stimulates insulin secretion from pancreatic β-cells by binding to the ATP-sensitive potassium (KATP) channels. This leads to depolarization of the β-cells and subsequent influx of calcium ions, which triggers insulin secretion. 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has a shorter duration of action compared to other sulfonylurea drugs, which makes it a suitable option for reducing postprandial hyperglycemia.
Biochemical and Physiological Effects:
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has been shown to improve glycemic control in patients with type 2 diabetes mellitus. It reduces postprandial hyperglycemia by stimulating insulin secretion from pancreatic β-cells. 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity and reduce insulin resistance in patients with type 2 diabetes mellitus.
実験室実験の利点と制限
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has several advantages for lab experiments. It has a shorter duration of action compared to other sulfonylurea drugs, which allows for more precise control of insulin secretion. 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione is also well-tolerated and has a low risk of hypoglycemia. However, 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has limitations for lab experiments as well. It is not suitable for long-term glycemic control and may not be effective in patients with severe insulin resistance.
将来の方向性
There are several future directions for research on 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione. One area of interest is the potential use of 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione in combination therapy with other antidiabetic drugs. Another area of interest is the development of new derivatives of 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione with improved pharmacological properties. Additionally, the mechanism of action of 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione on KATP channels needs further investigation to fully understand its mode of action.
合成法
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione is synthesized by reacting 3-m-tolyl-thiazolidine-2,4-dione with 3-methoxyaniline in the presence of a catalyst. The reaction yields 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione as a white crystalline solid with a melting point of 175-177°C.
科学的研究の応用
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has been extensively studied for its antidiabetic properties. It has been shown to be effective in reducing postprandial hyperglycemia in patients with type 2 diabetes mellitus. 5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione has also been studied for its potential use in combination therapy with other antidiabetic drugs.
特性
製品名 |
5-(3-Methoxy-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H16N2O3S |
分子量 |
328.4 g/mol |
IUPAC名 |
5-(3-methoxyanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-11-5-3-7-13(9-11)19-16(20)15(23-17(19)21)18-12-6-4-8-14(10-12)22-2/h3-10,15,18H,1-2H3 |
InChIキー |
VZOKHIXKOOAONR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC(=CC=C3)OC |
正規SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B259071.png)
![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)



![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)



![Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B259091.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)
![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)
